

Commercial Suppliers and Applications of High-Purity Dihydroxyacetone Phosphate (DHAP)

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Compound of Interest

Compound Name: Hydroxyacetone phosphate

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of commercial suppliers of high-purity **dihydroxyacetone phosphate** (DHAP), a critical intermediate in cellular metabolism. It includes detailed application notes and experimental protocols for its use in research and drug development, with a focus on its roles in glycolysis, lipid biosynthesis, and cellular signaling.

Introduction to Dihydroxyacetone Phosphate (DHAP)

Dihydroxyacetone phosphate (DHAP) is a key three-carbon ketose phosphate that occupies a central position in intermediary metabolism.^{[1][2]} It is primarily generated from the cleavage of fructose-1,6-bisphosphate by the enzyme aldolase in the glycolytic pathway.^{[1][3]} DHAP is readily interconverted with glyceraldehyde-3-phosphate (G3P) by triosephosphate isomerase, ensuring that both products of fructose-1,6-bisphosphate cleavage can proceed through glycolysis to generate ATP.^[1]

Beyond its fundamental role in glycolysis, DHAP is a crucial precursor for the synthesis of triglycerides and phospholipids, linking carbohydrate and lipid metabolism.^{[2][4]} The reduction of DHAP to glycerol-3-phosphate is a key step in providing the glycerol backbone for these lipids.^{[2][5]} Recent studies have also highlighted DHAP's role as a signaling molecule, informing the mTORC1 pathway of glucose availability, thereby connecting cellular energy status to cell growth and proliferation.^{[2][6]} Given its central metabolic and signaling roles,

high-purity DHAP is an essential tool for researchers in various fields, including cancer metabolism, metabolic disorders, and drug discovery.

Commercial Suppliers of High-Purity Dihydroxyacetone Phosphate

A variety of commercial suppliers offer high-purity DHAP in different forms, such as salts and hydrates. The choice of supplier and product form may depend on the specific experimental requirements, including desired purity, stability, and formulation.

Supplier	Product Name	Purity	Form	Stability
Cayman Chemical	Dihydroxyacetone Phosphate (magnesium salt hydrate)	≥98%	Solid	≥ 4 years
Sigma-Aldrich	Dihydroxyacetone phosphate dilithium salt	≥93% (enzymatic)	Solid	Not specified
MedChemExpress	Dihydroxyacetone phosphate	Not specified	Not specified	-80°C, 6 months; -20°C, 1 month
Clinivex	Dihydroxyacetone Phosphate Lithium Salt	>90%	Not specified	Store at room temperature, protected from light and moisture, unless otherwise specified.
Targetmol	Dihydroxyacetone phosphate	99.9%	Solid	Not specified
US Biological	Dihydroxyacetone phosphate 13C3	Highly Purified	Not specified	Not specified

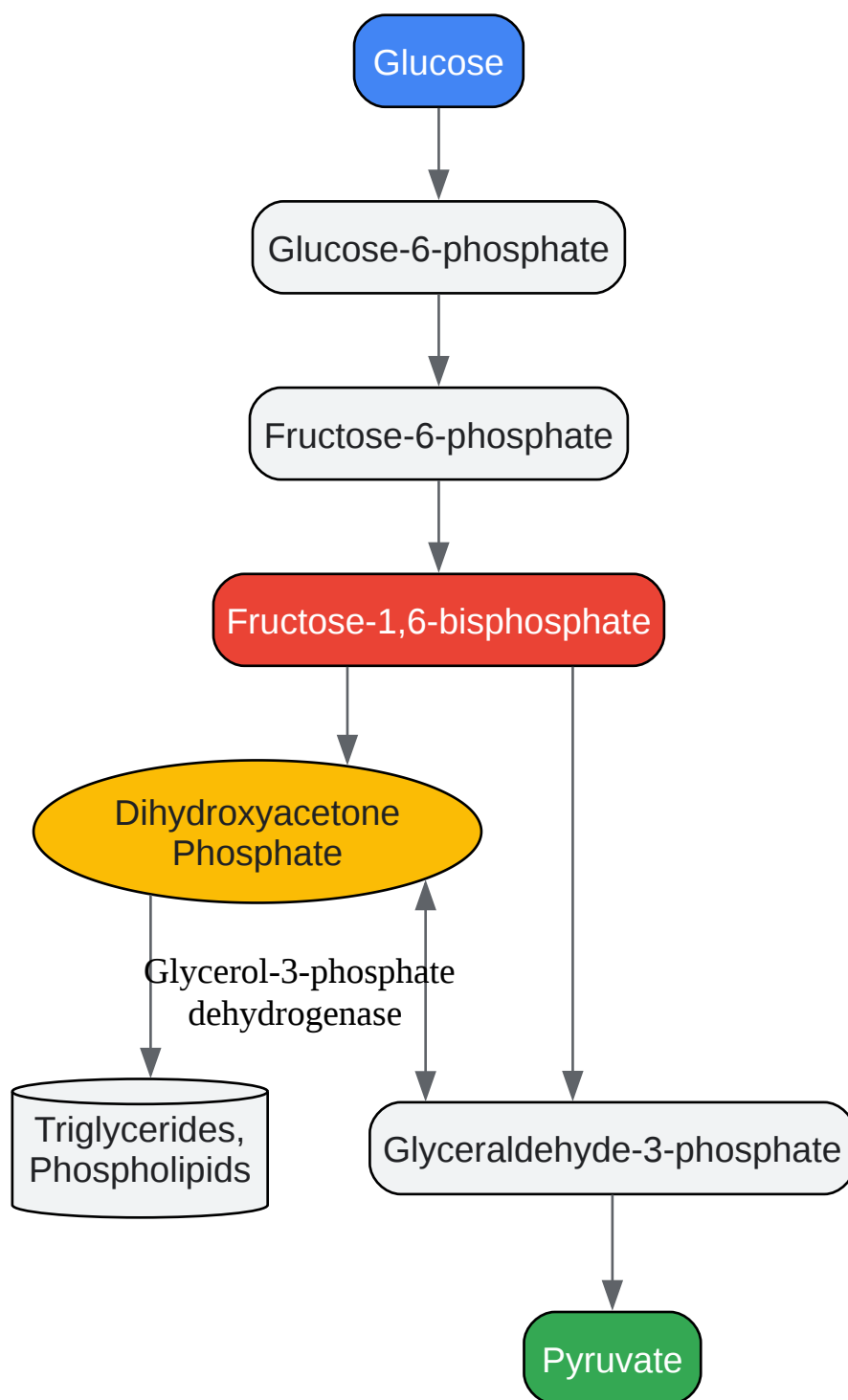
Applications in Research and Drug Development

High-purity DHAP is utilized in a range of research applications:

- **Enzymatic Assays:** DHAP is a substrate for several key enzymes, including triosephosphate isomerase, glycerol-3-phosphate dehydrogenase, and aldolases. Researchers use DHAP to characterize the kinetics and inhibition of these enzymes, which are potential drug targets.[\[1\]](#)
- **Metabolic Studies:** As a central metabolite, DHAP is used in metabolic flux analysis and tracer studies to investigate pathways such as glycolysis, gluconeogenesis, and the pentose phosphate pathway.[\[1\]](#)[\[5\]](#)
- **Lipid Synthesis Research:** DHAP is a direct precursor for the glycerol backbone of glycerolipids.[\[2\]](#) Its use is critical in studies of lipid metabolism, particularly in the context of diseases like obesity, diabetes, and non-alcoholic fatty liver disease.
- **Cell Signaling Research:** The discovery of DHAP as a signaling molecule to the mTORC1 pathway has opened new avenues of research into how cells sense nutrient availability.[\[2\]](#)[\[6\]](#) High-purity DHAP is essential for in vitro and cell-based assays investigating this signaling cascade.
- **Drug Screening:** DHAP-dependent enzymes are targets for drug development. For example, inhibitors of enzymes in the glycerolipid synthesis pathway, for which DHAP is a precursor, are being investigated for various therapeutic applications.[\[2\]](#)

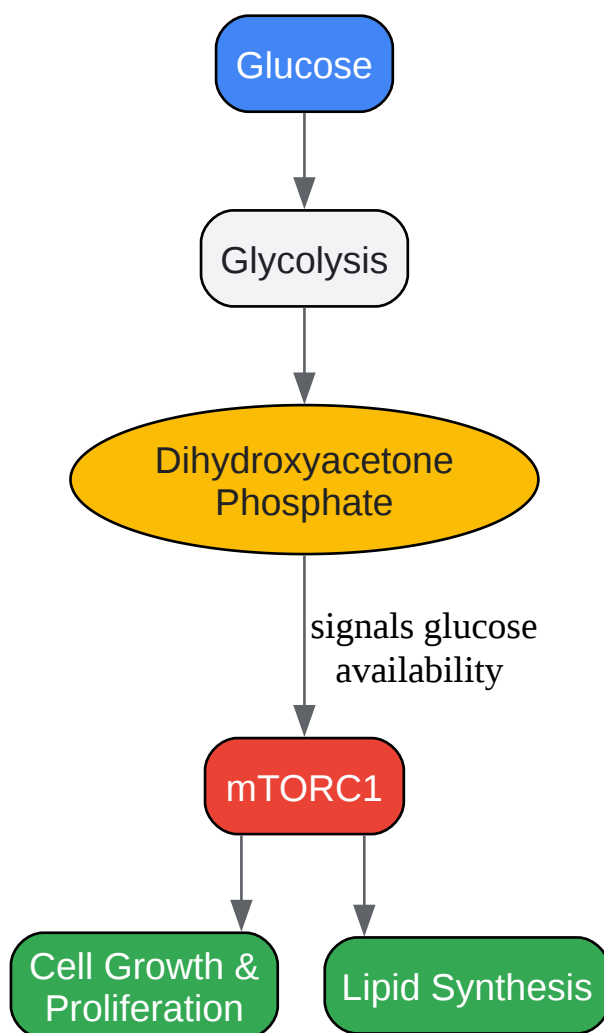
Signaling Pathways and Metabolic Maps

The following diagrams illustrate the central role of DHAP in metabolism and its involvement in cellular signaling.



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DHAP's position in glycolysis and lipid synthesis.



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DHAP as a signaling molecule to mTORC1.

Experimental Protocols

The following are generalized protocols for common experiments involving DHAP. Researchers should consult specific product data sheets and assay kit manuals for detailed instructions.

Fluorometric Assay for Dihydroxyacetone Phosphate

This protocol is adapted from commercially available DHAP assay kits, such as those from Sigma-Aldrich and Abcam.^{[7][8]}

Principle:

This assay is based on a series of enzymatic reactions in which DHAP is converted to an intermediate that reacts with a probe to generate a fluorescent signal. The fluorescence intensity is directly proportional to the amount of DHAP present.

Materials:

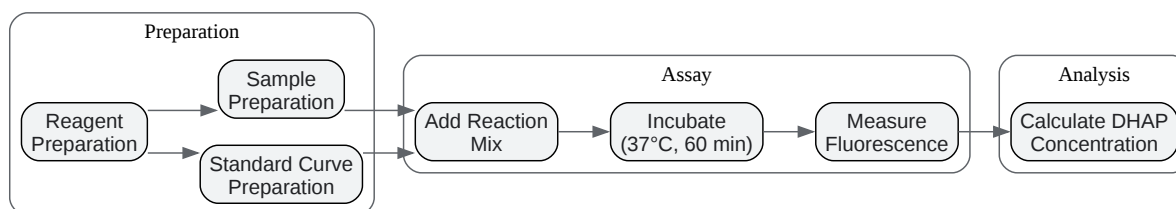
- DHAP Assay Buffer
- High Sensitivity Probe (e.g., PicoProbe™)
- DHAP Enzyme Mix
- DHAP Developer
- DHAP Standard (e.g., 100 mM)
- 96-well plate (black, flat-bottom for fluorescence)
- Microplate reader capable of measuring fluorescence (e.g., $\lambda_{\text{ex}} = 535 \text{ nm}$, $\lambda_{\text{em}} = 587 \text{ nm}$)
- Samples (e.g., cell or tissue lysates, serum, plasma)

Procedure:

- Reagent Preparation:
 - Allow all reagents to warm to room temperature before use.
 - Reconstitute the DHAP Enzyme Mix and DHAP Developer with DHAP Assay Buffer as per the kit instructions. Aliquot and store at -20°C .
 - Reconstitute the DHAP Standard with water to a stock concentration (e.g., 100 mM).
- Standard Curve Preparation:
 - Prepare a series of dilutions of the DHAP Standard in DHAP Assay Buffer. A typical range might be 0 to 500 pmol/well.
 - Add the diluted standards to the 96-well plate.

- Adjust the volume of each well to 50 μ L with DHAP Assay Buffer.
- Sample Preparation:
 - For tissue or cells, homogenize in ice-cold DHAP Assay Buffer.[\[7\]](#)[\[8\]](#)
 - Centrifuge the homogenate to remove insoluble material.
 - Add 2-50 μ L of the supernatant (or serum/plasma) to the 96-well plate.
 - Adjust the final volume to 50 μ L with DHAP Assay Buffer.
 - It is recommended to test several dilutions of unknown samples to ensure the readings fall within the standard curve range.
- Reaction Mix Preparation:
 - Prepare a master mix for all wells according to the kit's instructions. A typical mix per well might include:
 - DHAP Assay Buffer
 - High Sensitivity Probe
 - DHAP Enzyme Mix
 - DHAP Developer
 - Add the reaction mix to each well containing the standards and samples.
- Incubation:
 - Incubate the plate for 60 minutes at 37°C, protected from light.
- Measurement:
 - Measure the fluorescence intensity at the appropriate wavelengths (e.g., λ_{ex} = 535 nm / λ_{em} = 587 nm).

- Calculation:
 - Subtract the blank (0 standard) reading from all other readings.
 - Plot the standard curve and determine the concentration of DHAP in the samples.



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General workflow for a fluorometric DHAP assay.

Enzymatic Synthesis of DHAP

For applications requiring in situ generation of DHAP, enzymatic synthesis can be employed. This avoids the potential instability of stored DHAP.^{[9][10][11]}

Principle:

DHAP can be synthesized from more stable and less expensive precursors like dihydroxyacetone (DHA) using enzymes such as glycerol kinase or a specific dihydroxyacetone kinase, with ATP as the phosphate donor.^[10] Alternatively, acid phosphatases can be used with a cheap phosphate donor like pyrophosphate.^[11]

Materials:

- Dihydroxyacetone (DHA)
- ATP or pyrophosphate (PPi)
- Glycerol kinase or dihydroxyacetone kinase or acid phosphatase (e.g., from *Shigella flexneri*)

- Buffer solution (pH will depend on the enzyme used)
- Magnesium chloride (if using a kinase)

Procedure (Example using a kinase):

- Prepare a reaction mixture containing DHA, ATP, and MgCl₂ in a suitable buffer.
- Initiate the reaction by adding the kinase enzyme.
- Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).
- Monitor the formation of DHAP over time using methods like HPLC or a DHAP assay as described above.
- The generated DHAP can then be used directly in subsequent enzymatic reactions, such as aldolase-catalyzed C-C bond formation.[9]

Stability and Storage

DHAP is known to be unstable, particularly in solution.[9] For long-term storage, it is recommended to store DHAP as a solid at -20°C or -80°C, protected from moisture.[4][12] Some suppliers provide DHAP as a more stable salt form, such as a magnesium or lithium salt.[4][13] It is advisable to prepare solutions of DHAP fresh before use. If stock solutions are necessary, they should be stored at -80°C and used within a short period.[12] Some research indicates that DHAP may exist in monomeric and more stable dimeric forms, which could be a consideration for storage and experimental use.[14]

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